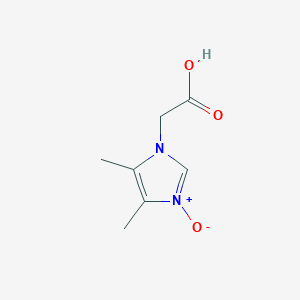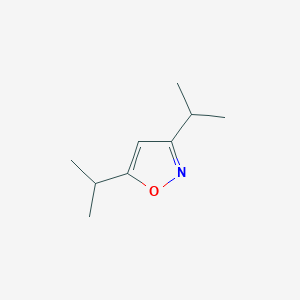
Indane-1,3-dione-2-imine-N-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indane-1,3-dione-2-imine-N-acetic acid, commonly known as IDIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IDIA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
IDIA's mechanism of action is not yet fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. IDIA has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
IDIA has been shown to have various biochemical and physiological effects. In preclinical studies, IDIA has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. IDIA has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
IDIA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in preclinical studies for various potential applications. One limitation is that its mechanism of action is not yet fully understood. Another limitation is that more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for IDIA research. One direction is to continue studying its potential as an anti-inflammatory agent and treatment for Alzheimer's disease. Another direction is to further investigate its potential as an anticancer agent. Additionally, more research is needed to determine its safety and efficacy in humans and to optimize its synthesis and purification.
Synthesis Methods
IDIA can be synthesized through various methods, including the reaction of indane-1,3-dione with hydroxylamine-O-sulfonic acid, followed by the reaction of the resulting compound with acetic anhydride. Another method involves the reaction of indane-1,3-dione with hydroxylamine hydrochloride, followed by the reaction of the resulting compound with acetic anhydride. The synthesis of IDIA has been optimized to increase yield and purity.
Scientific Research Applications
IDIA has been studied for its potential applications in scientific research. One of the most significant applications of IDIA is in the field of medicinal chemistry. IDIA has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease. IDIA has also been studied for its potential as an anticancer agent, with promising results in preclinical studies.
properties
CAS RN |
130755-94-1 |
|---|---|
Product Name |
Indane-1,3-dione-2-imine-N-acetic acid |
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-[(1,3-dioxoinden-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C11H7NO4/c13-8(14)5-12-9-10(15)6-3-1-2-4-7(6)11(9)16/h1-4H,5H2,(H,13,14) |
InChI Key |
CZLLCVVDOCLZPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
Other CAS RN |
130755-94-1 |
synonyms |
IDIAA indane-1,3-dione-2-imine-N-acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)



![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)


![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
